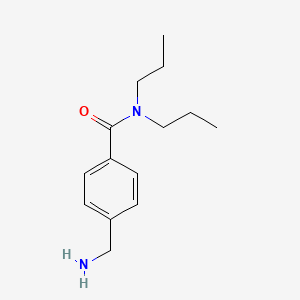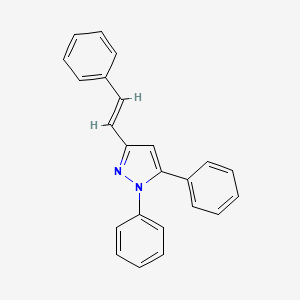
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- is a heterocyclic organic compound characterized by a pyrazole ring substituted with phenyl groups at positions 1 and 5, and a phenylethenyl group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, the reaction of phenylhydrazine with benzoylacetone can yield 1,5-diphenylpyrazole.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where the 1,5-diphenylpyrazole undergoes a palladium-catalyzed coupling with styrene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated purification systems to ensure scalability and efficiency.
化学反応の分析
Types of Reactions
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the phenylethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized side chains.
Reduction: Saturated pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
科学的研究の応用
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- varies depending on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. For instance, it can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
1H-Pyrazole, 3,5-diphenyl-: Lacks the phenylethenyl group, making it less versatile in certain synthetic applications.
1H-Pyrazole, 1-phenyl-3-(2-phenylethenyl)-: Similar structure but with fewer phenyl substitutions, affecting its reactivity and applications.
Uniqueness
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- is unique due to the presence of both phenyl and phenylethenyl groups, which enhance its chemical reactivity and potential for diverse applications. This combination of substituents allows for a broader range of chemical modifications and biological interactions compared to its simpler analogs.
特性
分子式 |
C23H18N2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
1,5-diphenyl-3-[(E)-2-phenylethenyl]pyrazole |
InChI |
InChI=1S/C23H18N2/c1-4-10-19(11-5-1)16-17-21-18-23(20-12-6-2-7-13-20)25(24-21)22-14-8-3-9-15-22/h1-18H/b17-16+ |
InChIキー |
VDVHHUHPMIIPIZ-WUKNDPDISA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)
![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)
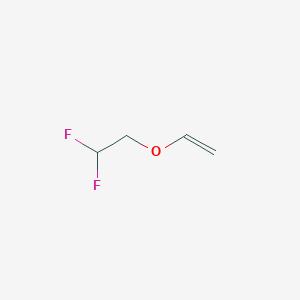

![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)
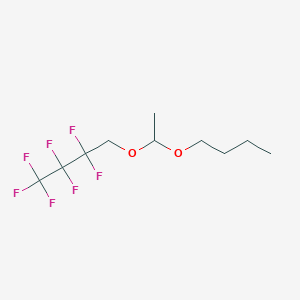

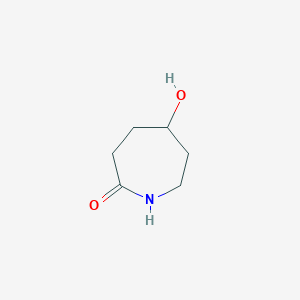

![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)
![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)
